molecular formula C8H11BrN2O2 B13010252 Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B13010252
M. Wt: 247.09 g/mol
InChI Key: JLTNNTNWPPSQDM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups allow for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)10-11(6)3/h4H2,1-3H3

InChI Key

JLTNNTNWPPSQDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)Br)C

Origin of Product

United States

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